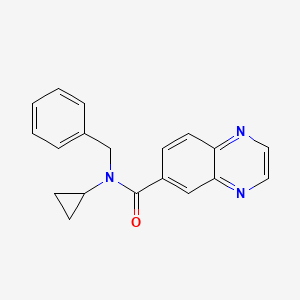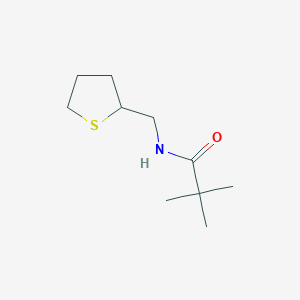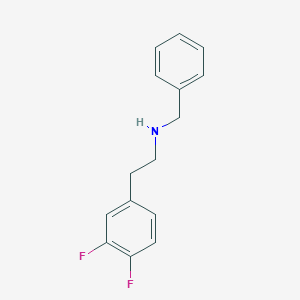
N-benzyl-N-cyclopropylquinoxaline-6-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-benzyl-N-cyclopropylquinoxaline-6-carboxamide is a compound belonging to the quinoxaline family, which is a class of nitrogen-containing heterocyclic compounds. Quinoxalines are known for their widespread prevalence in natural products, biologically active synthetic drug candidates, and optoelectronic materials . This compound, with its unique structure, has garnered interest in various fields of scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-N-cyclopropylquinoxaline-6-carboxamide typically involves the formation of the quinoxaline ring followed by the introduction of the benzyl and cyclopropyl groups. One common method involves the condensation of o-phenylenediamine with a 1,2-dicarbonyl compound to form the quinoxaline core. Subsequent reactions introduce the benzyl and cyclopropyl groups under specific conditions .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of transition-metal-free catalysis is often preferred to minimize costs and environmental impact .
Analyse Des Réactions Chimiques
Types of Reactions
N-benzyl-N-cyclopropylquinoxaline-6-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline derivatives with hydroxyl or carbonyl groups, while reduction may produce fully saturated compounds .
Applications De Recherche Scientifique
N-benzyl-N-cyclopropylquinoxaline-6-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It has potential as a biologically active compound with antimicrobial and anticancer properties.
Medicine: It is being investigated for its potential therapeutic uses in treating various diseases.
Industry: It is used in the development of optoelectronic materials and other advanced materials.
Mécanisme D'action
The mechanism of action of N-benzyl-N-cyclopropylquinoxaline-6-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to N-benzyl-N-cyclopropylquinoxaline-6-carboxamide include other quinoxaline derivatives such as pthalazine, quinazolines, and cinnolenes .
Uniqueness
What sets this compound apart is its unique combination of benzyl and cyclopropyl groups, which may confer distinct chemical and biological properties compared to other quinoxaline derivatives .
Propriétés
IUPAC Name |
N-benzyl-N-cyclopropylquinoxaline-6-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O/c23-19(15-6-9-17-18(12-15)21-11-10-20-17)22(16-7-8-16)13-14-4-2-1-3-5-14/h1-6,9-12,16H,7-8,13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJSVQZVUOIXZKK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N(CC2=CC=CC=C2)C(=O)C3=CC4=NC=CN=C4C=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-[4-(Oxane-3-carbonyl)morpholin-3-yl]acetic acid](/img/structure/B7602065.png)
![N-[(4-methylcyclohexylidene)amino]-2-nitroaniline](/img/structure/B7602073.png)
![2-[4-(2-Pyrazol-1-ylpropanoyl)morpholin-3-yl]acetic acid](/img/structure/B7602075.png)



![2-[4-(2-Hydroxy-2-phenylacetyl)morpholin-3-yl]acetic acid](/img/structure/B7602114.png)
![N-methyl-N-[(2-methylphenyl)methyl]quinoxaline-6-carboxamide](/img/structure/B7602127.png)
![2-[4-(4,4,4-Trifluorobutanoyl)morpholin-3-yl]acetic acid](/img/structure/B7602134.png)
![2-[4-(4-Ethylthiadiazole-5-carbonyl)morpholin-3-yl]acetic acid](/img/structure/B7602146.png)
![2-[4-(4-Fluoro-3-methylbenzoyl)morpholin-3-yl]acetic acid](/img/structure/B7602154.png)
![2-[4-(2-Hydroxy-4-methylbenzoyl)morpholin-3-yl]acetic acid](/img/structure/B7602160.png)
![2-[4-(4-Bromo-1-ethylpyrrole-2-carbonyl)morpholin-3-yl]acetic acid](/img/structure/B7602164.png)
![2-[4-(2-Methylsulfanylacetyl)morpholin-3-yl]acetic acid](/img/structure/B7602170.png)
